Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxybutylamine with tert-butyl 4-piperidone under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate can be scaled up using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl side chain can form hydrogen bonds with target proteins, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxybutyl group.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazol group instead of a hydroxybutyl group.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethylphenyl group.
Uniqueness
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is unique due to its specific hydroxybutyl side chain, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of compounds with targeted biological activities .
Biological Activity
Tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (often referred to as compound M4 ) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 255.36 g/mol
This compound features a piperidine ring, which is a common motif in many biologically active molecules, contributing to its interaction with various biological targets.
Research has indicated that this compound exhibits several mechanisms of action:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions such as Alzheimer's disease .
- β-Secretase Inhibition : It also acts as a β-secretase inhibitor, which is crucial in preventing the formation of amyloid plaques associated with Alzheimer's disease. The inhibition of β-secretase contributes to reducing amyloid beta peptide aggregation .
Neuroprotective Effects
A study investigating the neuroprotective effects of M4 demonstrated promising results:
- In Vitro Studies : The compound showed a moderate protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced levels of pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
- In Vivo Studies : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, the bioavailability in the brain was noted as a limiting factor for its efficacy compared to established treatments like galantamine .
Case Studies
- Astrocyte Protection : In a controlled study, astrocytes treated with Aβ 1-42 showed a significant decrease in cell viability (43.78%). However, when co-treated with M4, cell viability improved to 62.98%, indicating a protective effect against neurotoxicity .
- Oxidative Stress Response : The compound was evaluated for its impact on oxidative stress induced by scopolamine. Results indicated a significant reduction in malondialdehyde (MDA) levels in brain homogenates treated with M4 compared to untreated controls .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Effect Observed | Measurement Method |
---|---|---|
In Vitro | Increased cell viability in astrocytes | Cell viability assay |
In Vitro | Reduced TNF-α levels | ELISA |
In Vivo | Decreased MDA levels | TBARS assay |
In Vivo | Improved cognitive function | Morris water maze |
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h12,16H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGVPFQDCQZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382796 | |
Record name | tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142355-83-7 | |
Record name | tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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